3-Methylbuten-2-yl methacrylate

Description

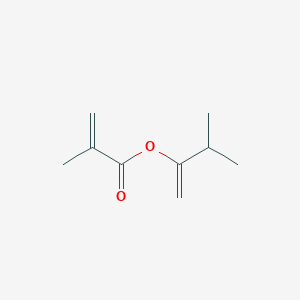

Chemical Structure and Bifunctional Nature of 3-Methylbuten-2-yl methacrylate (B99206)

The chemical identity of 3-Methylbuten-2-yl methacrylate is defined by its molecular structure. Its chemical formula is C₉H₁₄O₂ and it is also known by its IUPAC name, 3-methylbut-1-en-2-yl 2-methylprop-2-enoate. nih.govsielc.com The compound is a colorless liquid with a distinct odor. ontosight.ai

A key feature of this compound is its bifunctional nature. The molecule contains two different types of reactive double bonds: a highly reactive methacryloyl group and a less reactive isoprenyl group. fujifilm.com This structural characteristic is significant because the two functional groups can participate in polymerization at different stages. The methacryloyl group typically polymerizes first, while the isoprenyl group at the end of the side chain can react later, allowing for the formation of unique cross-linked structures. fujifilm.com This sequential reactivity can lead to polymers with a combination of properties, such as hardness and flexibility. fujifilm.com

Contextualization within Methacrylate Monomer Chemistry

Methacrylate monomers are esters of methacrylic acid and form a cornerstone of the polymer industry. ontosight.ai They are widely recognized for their ability to undergo polymerization, typically through free-radical mechanisms, to produce a vast range of high molecular weight polymers. nih.govmasjaps.com The most commercially significant member of this family is Methyl Methacrylate (MMA), which is used to produce polymethyl methacrylate (PMMA), a transparent thermoplastic often used as a shatterproof replacement for glass. gantrade.comnih.govnih.gov

Polymers derived from methacrylates are known for properties such as optical clarity, durability, strength, and resistance to UV light and abrasion. gantrade.com The specific properties of a polymethacrylate (B1205211) are largely determined by the nature of the "R" group in the ester. In poly(alkyl methacrylate)s, for instance, increasing the size of the alkyl side chain generally reduces the intermolecular forces, making the polymers more elastic and lowering their softening point. mdpi.com

This compound fits within this context as a specialty monomer. ontosight.ai While sharing the fundamental methacrylate core, its unique 3-methylbuten-2-yl side group distinguishes it from simpler monomers like MMA. This side group's own reactive double bond introduces a level of functionality not present in standard saturated alkyl methacrylates, allowing for more complex polymer architectures. fujifilm.com Like other methacrylates, it is used in the synthesis of polymers and resins for various fields, from construction to electronics. ontosight.ai

Emerging Research Areas for Poly(this compound)

Research into poly(this compound) and its applications is focused on leveraging the monomer's unique bifunctional structure. The resulting polymers have potential uses in several advanced material applications.

Adhesives and Coatings: Due to its polymerizable nature, the monomer is valuable in formulating adhesives and coatings that require specific mechanical and chemical properties. ontosight.ai The ability to form cross-linked networks can enhance the durability and performance of these materials. ontosight.aifujifilm.com The polymer derived from a related monomer, 3-methyl-3-buten-1-yl methacrylate (IPEMA), which also possesses two reactive groups, has been shown to create cured films with excellent surface hardness, abrasion resistance, and high flexibility. fujifilm.com This suggests similar potential for polymers based on this compound.

Advanced Polymers and Resins: The primary application for this monomer is in the synthesis of specialized polymers and resins. ontosight.ai The dual reactivity allows for the creation of unique cross-linked structures. The different polymerization timings of its functional groups may enable the formation of a polymer network with relaxed internal stress, leading to materials that successfully combine hardness and flexibility—properties that are often mutually exclusive. fujifilm.com

Biomedical Applications: While specific research on the biomedical uses of poly(this compound) is not detailed in the provided results, the broader class of methacrylates is extensively explored for such applications. ontosight.ai Polymethacrylates are used in dental materials, bone cements, and tissue engineering due to their biocompatibility and ability to form stable cross-linked networks. ontosight.ainih.gov This established role of methacrylates in medicine suggests a potential avenue for future investigation into polymers derived from this compound.

Compound Names

Structure

2D Structure

3D Structure

Properties

CAS No. |

85269-36-9 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

3-methylbut-1-en-2-yl 2-methylprop-2-enoate |

InChI |

InChI=1S/C9H14O2/c1-6(2)8(5)11-9(10)7(3)4/h6H,3,5H2,1-2,4H3 |

InChI Key |

YOKOQKPBIKJVBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=C)OC(=O)C(=C)C |

Origin of Product |

United States |

Synthesis and Purification of 3 Methylbuten 2 Yl Methacrylate Monomer

Synthetic Methodologies: Esterification and Related Routes

The formation of the ester bond in 3-Methylbuten-2-yl methacrylate (B99206) is typically achieved through one of three main pathways: direct esterification, transesterification, or reaction with an activated form of methacrylic acid. The key precursor for the alcohol portion of the ester is 3-methyl-2-buten-1-ol (B147165), commonly known as prenol. Prenol itself can be synthesized through various industrial methods, including the Prins reaction involving isobutylene (B52900) and formaldehyde, or routes starting from isoprene. guidechem.com

Direct Esterification: This is a common and straightforward equilibrium reaction involving methacrylic acid and 3-methyl-2-buten-1-ol. The reaction is driven towards the product, 3-Methylbuten-2-yl methacrylate, by removing the water formed as a byproduct, often through azeotropic distillation. google.comgoogle.com

Transesterification: An alternative route involves reacting an existing methacrylate ester, most commonly methyl methacrylate (MMA), with 3-methyl-2-buten-1-ol. google.com In this equilibrium reaction, the lighter alcohol (methanol) is distilled off to shift the equilibrium towards the formation of the desired higher-boiling prenyl methacrylate. google.com This method is advantageous when the starting alcohol is sensitive to acidic conditions.

Acyl Chloride Route: For a non-equilibrium approach that proceeds to completion, methacryloyl chloride can be used instead of methacrylic acid. It reacts with 3-methyl-2-buten-1-ol to form the ester and hydrochloric acid (HCl). A base, such as triethylamine, is typically added to the reaction mixture to neutralize the HCl byproduct, forming a salt that can be easily filtered off. dtic.mil This method is often employed in laboratory-scale syntheses to achieve high yields under mild conditions.

Table 1: Comparison of Synthetic Methodologies for this compound

| Method | Reactants | Typical Catalyst/Reagent | Byproduct | Key Characteristics |

|---|---|---|---|---|

| Direct Esterification | Methacrylic Acid + 3-Methyl-2-buten-1-ol | Acid (e.g., H₂SO₄, p-TsOH) | Water | Equilibrium reaction; requires water removal. |

| Transesterification | Methyl Methacrylate + 3-Methyl-2-buten-1-ol | Base (e.g., LiOH) or Lewis Acid | Methanol (B129727) | Equilibrium reaction; requires methanol removal. |

| Acyl Chloride Route | Methacryloyl Chloride + 3-Methyl-2-buten-1-ol | Base (e.g., Triethylamine) | HCl (neutralized) | Non-equilibrium; high yield, often milder conditions. |

Catalysis in this compound Synthesis

The choice of catalyst is critical for an efficient synthesis, influencing reaction rates and selectivity. Different catalysts are employed for each synthetic route.

For direct esterification , strong acid catalysts are preferred. google.com These include inorganic acids like sulfuric acid and organic sulfonic acids such as p-toluenesulfonic acid (p-TsOH) or methanesulfonic acid. google.comgoogle.com Solid acid catalysts, like sulfonic acid-functionalized polymeric resins, are an increasingly popular alternative as they can be easily separated from the reaction mixture by filtration, simplifying purification and reducing corrosive waste streams. chemra.comosti.gov

For transesterification , a different set of catalysts is used. Alkaline catalysts, including lithium hydroxide, are effective. google.com More advanced systems employ strong, non-nucleophilic organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or Lewis acidic metal compounds. researchgate.net Triflate salts of rare-earth metals (scandium, yttrium, lanthanum) and salts of magnesium (MgCl₂, Mg(OTf)₂) have shown catalytic activity for related esterification reactions. ssuchy.eu Lithium alkoxides, formed from the reaction of an alcohol with a strong base, can also drive the transesterification process. nih.gov

A distinct but related field is the oxidative esterification of methacrolein (B123484) with an alcohol in the presence of oxygen. This one-step method to produce methacrylates utilizes sophisticated catalysts, such as gold nanoparticles supported on mixed-metal oxides, which have demonstrated high activity and selectivity for MMA synthesis. mdpi.com

Advanced Purification Techniques for Monomer Purity

Achieving high monomer purity (typically >98%) is essential for polymerization, as impurities can interfere with the reaction and adversely affect the final polymer's properties. researchgate.net A multi-step purification train is often employed.

Distillation: Fractional distillation under reduced pressure is the primary method for separating the this compound monomer from unreacted starting materials, catalysts, and byproducts. google.com For removing water and other low-boiling impurities, azeotropic distillation, sometimes using an entrainer like hexane, is highly effective. google.com

Extraction and Washing: Liquid-liquid extraction is used to remove specific impurities. For instance, washing the crude product with a basic solution (e.g., sodium bicarbonate or dilute sodium hydroxide) removes unreacted methacrylic acid and acidic polymerization inhibitors. dtic.mil

Chromatography and Adsorption: On a laboratory scale, column chromatography using silica (B1680970) gel or alumina (B75360) is a powerful tool for achieving very high purity. dtic.mil At an industrial scale, beds of adsorbent materials or specialized ion-exchange resins are used as a final polishing step. For example, passing the monomer through a column containing a sulfonic acid group-containing resin can effectively remove trace impurities that impart color or instability. google.com

Other Techniques: For removing residual water from the organic monomer phase, methods such as freezing can be employed. The water crystallizes into ice and can be subsequently removed by simple filtration. researchgate.net

Table 2: Purification Techniques for Methacrylate Monomers

| Technique | Principle of Separation | Impurities Removed |

|---|---|---|

| Fractional Distillation | Differences in boiling points | Unreacted alcohol, byproducts, low/high boiling impurities. |

| Azeotropic Distillation | Formation of azeotropes | Water, methanol, and other low-boiling components. google.com |

| Liquid-Liquid Extraction | Differential solubility | Acidic/basic impurities, water-soluble compounds. |

| Column Chromatography | Differential adsorption | Close-boiling impurities, catalyst residues, colored byproducts. dtic.mil |

| Treatment with Ion-Exchange Resins | Adsorption/reaction of trace impurities | Polar impurities, furan-type compounds, color bodies. google.com |

Synthetic Approaches to Derivatized this compound

The synthesis of derivatives of this compound allows for the introduction of new functionalities, leading to polymers with tailored properties. Derivatization can occur either by modifying the starting alcohol before esterification or by chemical transformation of the monomer after its synthesis.

Pre-Esterification Derivatization: The most straightforward approach is to first modify the 3-methyl-2-buten-1-ol molecule. The double bond within the prenol structure is a key site for chemical modification. Reactions such as epoxidation (to introduce an oxirane ring), dihydroxylation (to form a diol), or halogenation can be performed on the prenol. The resulting functionalized alcohol can then be esterified with methacrylic acid or its derivatives to yield a functional monomer where the methacrylate group remains intact and ready for polymerization.

Post-Esterification Derivatization: It is also possible to modify the this compound monomer directly. This requires selective reaction at the double bond of the prenyl side chain without affecting the more reactive methacrylate double bond. While challenging, electrophilic additions to the less activated prenyl double bond could potentially be achieved under carefully controlled conditions, preserving the polymerizable methacrylate functionality. This approach is less common due to the risk of premature polymerization. The synthesis of other complex methacrylate esters often relies on the preparation of a functional alcohol first, followed by esterification. dtic.milmdpi.com

Homopolymerization of 3 Methylbuten 2 Yl Methacrylate

Controlled/Living Radical Polymerization (CRP) for Poly(3-Methylbuten-2-yl methacrylate)

Controlled/living radical polymerization (CRP) techniques offer a significant advantage over conventional free-radical polymerization by allowing for the synthesis of polymers with predetermined molecular weights, low polydispersity, and well-defined architectures. chemrestech.comsigmaaldrich.com This is achieved by minimizing termination and transfer reactions. sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used CRP method. chemrestech.comcmu.edu It is based on a reversible equilibrium between active propagating radicals and dormant species, which are typically alkyl halides. cmu.edu This equilibrium is catalyzed by a transition metal complex, most commonly based on copper, which cycles between a lower and a higher oxidation state. cmu.edu

While specific studies on the ATRP of 3-Methylbuten-2-yl methacrylate (B99206) are not extensively detailed in the provided search results, research on analogous methacrylate monomers provides a strong indication of its feasibility and expected behavior.

For instance, the ATRP of but-3-en-1-yl methacrylate, a structural analogue, has been successfully carried out using a disulfanediylbis(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate) initiator and a CuBr/Bipyridine catalyst system. chemrestech.comchemrestech.com This polymerization was well-controlled, yielding a polymer with a number average molecular weight (Mn) of 5130 g/mol and a low polydispersity (Mw/Mn) of 1.1. chemrestech.com The molecular weight increased linearly with monomer conversion, and a high initiator efficiency was observed. chemrestech.comchemrestech.com The rate of polymerization for this system was determined to be 2.03 x 10⁻³ s⁻¹. chemrestech.com

The ATRP of methyl methacrylate (MMA) has been extensively studied with various catalyst systems. Nickel-based catalysts, such as NiBr₂(PPh₃)₂, have been shown to be effective for the ATRP of MMA, producing polymers with narrow molecular weight distributions (Mw/Mn ≈ 1.1-1.4). cmu.edu Iron-based catalysts have also been explored for the ATRP of MMA, with systems like FeBr₃/PPh₃ showing the ability to initiate polymerization even without a conventional initiator. nih.govresearchgate.net

Table 1: Results of ATRP of But-3-en-1-yl methacrylate chemrestech.com

| Time (min) | Conversion (%) | Mn ( g/mol ) | Mw/Mn |

| 30 | 12 | 3200 | 1.5 |

| 60 | 25 | 3800 | 1.4 |

| 90 | 48 | 4500 | 1.3 |

| 120 | 65 | 4800 | 1.3 |

| 150 | 78 | 5130 | 1.3 |

Data from a study using a monomer to initiator ratio of 101:1 and a catalyst to initiator ratio of 1:1. chemrestech.com The results demonstrate the controlled nature of the polymerization, with a steady increase in molecular weight and a decrease in polydispersity over time.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

RAFT polymerization is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers, including methacrylates, by adding a suitable chain transfer agent (CTA) to a conventional free-radical polymerization. nih.govboronmolecular.comsigmaaldrich.com

The key to a successful RAFT polymerization is the selection of an appropriate CTA, which has the general structure Z-C(=S)S-R. nih.gov The 'Z' and 'R' groups are chosen to control the addition and fragmentation steps of the RAFT process. nih.govsigmaaldrich.com For methacrylates, which are considered "more-activated monomers" (MAMs), dithiobenzoates and trithiocarbonates are effective CTAs. sigmaaldrich.comsigmaaldrich.com The 'R' group should be a good homolytic leaving group that can efficiently reinitiate polymerization, while the 'Z' group modulates the reactivity of the C=S double bond. nih.govsigmaaldrich.com For example, tertiary cyanoalkyl groups are often effective 'R' groups for methacrylate polymerization. sigmaaldrich.com

RAFT polymerization allows for excellent control over the molecular weight and PDI of the resulting polymers. boronmolecular.comfujifilm.com The theoretical molecular weight can be predicted based on the ratio of monomer consumed to the amount of CTA used. boronmolecular.com By carefully selecting the CTA and reaction conditions, polymers with narrow molecular weight distributions (PDI < 1.2) can be achieved. cmu.edunih.gov The linear evolution of molecular weight with conversion is a hallmark of a well-controlled RAFT polymerization. nih.gov

| Monomer | RAFT Agent (CTA) | [M]₀/[CTA]₀ | Conversion (%) | Mn,exp ( g/mol ) | PDI |

| Methyl Methacrylate | 2-Cyano-2-propyl benzodithioate | - | 95 | 31,100 | 1.05 |

| Methyl Methacrylate | 4-Cyano-4-[(dodecylsulfanylthiocarbonyl) sulfanyl]pentanoic acid | - | 93 | 30,300 | 1.10 |

| Methyl Methacrylate | Cumyl dithiobenzoate | 100 | 80 | 8,500 | 1.15 |

| Methyl Methacrylate | Cyanoisopropyl dithiobenzoate | 50 | 90 | 5,000 | 1.12 |

This table provides representative data for the RAFT polymerization of methyl methacrylate, a monomer similar to this compound, to illustrate the level of control achievable.

Nitroxide-Mediated Polymerization (NMP) Approaches

NMP is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly terminate the growing polymer chains, establishing an equilibrium between active and dormant species. icp.ac.ruwikipedia.org

While NMP has been highly successful for monomers like styrene (B11656), its application to methacrylates has been a long-standing challenge. nih.gov The main difficulty lies in the disproportionation termination reaction that can occur at the high temperatures often required for NMP. scirp.org However, significant progress has been made through the development of new nitroxides and initiating systems. icp.ac.runih.govmdpi.com For instance, the use of nitroxides like SG1 and alkoxyamines as initiators has shown improved control over methacrylate polymerization. nih.gov Photo-NMP, which uses light to initiate the polymerization at lower temperatures, is another promising approach to overcome the challenges associated with the thermal NMP of methacrylates. icp.ac.ruscirp.org

| Monomer | Mediator/Initiator | Temperature | Outcome | Reference |

| Methacrylic Acid | MTEMPO/Azoinitiator | Room Temp | Controlled polymerization | scirp.org |

| Methacrylic Esters | SG1-based alkoxyamines | Varies | Improved control | nih.gov |

Nitroxide Selection and Livingness Control

Nitroxide-mediated polymerization (NMP) is a controlled/living radical polymerization (CRP) technique that enables the synthesis of polymers with well-defined architectures. icp.ac.ru However, the application of NMP to methacrylate monomers, including this compound, has historically been challenging due to side reactions like disproportionation termination at high polymerization temperatures. scirp.org

The development of new nitroxides has been crucial in overcoming these challenges. For instance, the use of a small amount of a controlling comonomer, such as styrene, can reduce the activation-deactivation rate constant, leading to a lower concentration of propagating radicals and better control over the polymerization. researchgate.net This approach has been successfully applied to the NMP of methyl methacrylate (MMA), a structurally similar monomer, allowing for polymerization at lower temperatures (e.g., 90°C) and achieving high conversion with good control. researchgate.net The living character of the resulting polymer chains has been confirmed by the presence of the nitroxide-based alkoxyamine at the polymer chain-end. researchgate.net

More recently, specific nitroxides like Dispolreg 007 have been developed that can mediate the homopolymerization of methacrylates without the need for a comonomer, even at temperatures below 100°C. researchgate.net These advancements have expanded the scope of NMP for producing well-defined polymethacrylates.

Polymerization Methodologies for this compound

Bulk polymerization involves the polymerization of the monomer in its pure form, without the use of a solvent. This method is often favored for its simplicity and high reaction rates. For methacrylates, bulk polymerization can be initiated by thermal initiators or through controlled radical polymerization techniques.

In the context of controlled polymerization, bulk systems for methacrylic acid, a related monomer, have been studied. While bulk photo-controlled/living radical polymerization of methacrylic acid has been shown to yield polymers with a bimodal molecular weight distribution, the presence of an accelerator can influence the outcome. scirp.org For other methacrylates like butyl acrylate (B77674), self-initiated bulk polymerizations have been observed at temperatures as low as 80°C. mdpi.com The rate of polymerization in these systems is a function of the monomer concentration and temperature. mdpi.com

Table 1: Influence of Temperature on the Self-Initiated Bulk Polymerization of Butyl Acrylate

| Temperature (°C) | Time to Reach ~80% Conversion (min) |

| 80 | ~400 |

| 90-130 | Faster rates observed |

This table is based on data for butyl acrylate, a related methacrylate, and is intended to be illustrative of general trends in bulk polymerization. mdpi.com

Solution polymerization involves dissolving the monomer in a suitable solvent before initiating polymerization. This method helps to control the viscosity of the reaction mixture and dissipate the heat of polymerization.

For methacrylates, various solvents can be employed. For example, in the solution polymerization of methyl methacrylate, benzene (B151609) has been used as a solvent with benzoyl peroxide as the initiator. scribd.com The polymerization is typically carried out by heating the solution for a specific duration, after which the polymer is precipitated by adding a non-solvent like ethanol. scribd.com In another study on the photo-controlled/living radical polymerization of methacrylic acid, methanol (B129727) was used as the solvent to prevent the formation of a heterogeneous state that occurred during bulk polymerization. scirp.orgscispace.com The use of a solvent, while leading to a more homogeneous reaction, can sometimes decelerate the polymerization rate. scirp.orgscispace.com The choice of solvent can also impact the rate of polymerization in self-initiated systems. tu-clausthal.de

Table 2: Comparison of Polymerization Systems for Methacrylic Acid scirp.orgscispace.com

| Polymerization System | State of Reaction Mixture | Resulting Polymer Molecular Weight Distribution |

| Bulk Polymerization | Heterogeneous | Bimodal |

| Solution Polymerization (in methanol) | Homogeneous | Unimodal |

Emulsion polymerization is a heterogeneous polymerization technique where the monomer is emulsified in a continuous phase, typically water, with the aid of a surfactant. This method is advantageous for producing high molecular weight polymers at fast polymerization rates while maintaining good heat control.

In the emulsion polymerization of methacrylates, various types of surfactants have been utilized. For instance, in the polymerization of methyl methacrylate (MMA), sodium dodecyl sulfate (B86663) (SDS), an anionic surfactant, has been shown to be effective. elsevierpure.com The addition of SDS can significantly reduce the diameter of the polymer beads from several hundred nanometers to around 50 nanometers, while also enhancing the stability of the colloidal dispersion by increasing the ζ-potential. elsevierpure.com The use of surfactant mixtures, such as ionic and non-ionic surfactants, can also be employed to control the properties of the resulting latex. researchgate.net The concentration of the surfactant relative to its critical micelle concentration (CMC) is a key parameter; concentrations several-fold higher than the CMC are often necessary for satisfactory monomer conversion. db-thueringen.de

The initiator system is fundamental to emulsion polymerization as it generates the initial free radicals that start the polymerization process. The type and concentration of the initiator affect the rate of polymerization, particle number, and molecular weight of the polymer.

For the emulsion polymerization of methacrylates, water-soluble initiators like potassium persulfate (KPS) are commonly used. orientjchem.orgmdpi.com The radicals are generated in the aqueous phase and then enter the monomer-swollen micelles or polymer particles to initiate polymerization. mdpi.com The rate of polymerization in such systems is influenced by factors such as initiator concentration, temperature, and monomer concentration. psu.edu For example, in the emulsifier-free emulsion polymerization of MMA, the initial rate of polymerization increases with increasing KPS concentration and temperature. psu.edu

In controlled radical emulsion polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer), the initiator, in conjunction with the RAFT agent, determines the "living" characteristics of the polymerization. nih.gov The kinetics of emulsion polymerization typically follow the Smith-Ewart theory, which describes the process in three intervals: particle nucleation, particle growth with constant monomer concentration, and a final stage where the polymerization rate decreases as monomer droplets are depleted. db-thueringen.demdpi.com

Table 3: Common Initiators and Surfactants in Methacrylate Emulsion Polymerization

| Component | Example | Role |

| Initiator | Potassium Persulfate (KPS) orientjchem.orgmdpi.com | Generates free radicals in the aqueous phase to initiate polymerization. |

| Surfactant | Sodium Dodecyl Sulfate (SDS) elsevierpure.commdpi.com | Stabilizes monomer droplets and polymer particles, influences particle size. |

| Initiator | 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50) db-thueringen.de | Water-soluble initiator used in emulsion polymerization. |

| Surfactant | Dodecyltrimethylammonium bromide (DTAB) db-thueringen.de | Cationic surfactant used to stabilize emulsions. |

Suspension Polymerization Approaches

Suspension polymerization is a heterogeneous radical polymerization process where monomer droplets are dispersed in a continuous phase, typically water, and stabilized by a suspending agent. The polymerization is initiated by a monomer-soluble initiator and occurs within the individual monomer droplets, which are often referred to as microreactors. scribd.com This technique is widely employed for producing spherical polymer beads, such as poly(methyl methacrylate) (PMMA). scribd.comnih.gov

For the suspension polymerization of methacrylates like methyl methacrylate (MMA), the process generally involves dispersing the monomer, containing a dissolved initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN), in water with vigorous agitation. scribd.com The stability of the resulting droplets is crucial and is maintained by suspending agents, which can range from water-soluble polymers to inorganic compounds like calcium carbonate. scribd.com The size of the final polymer beads is influenced by factors such as the agitation speed, the geometry of the reactor and agitator, and the type and concentration of the suspending agent. nih.gov

The bulky, branched structure of the 3-methylbuten-2-yl (prenyl) group could present specific challenges in suspension polymerization. The steric hindrance from the bulky side group may affect the polymerization kinetics and the final polymer properties. For comparison, the polymerization of other bulky, terpene-based methacrylates like isobornyl methacrylate (IBOMA) has been explored, highlighting the interest in polymers derived from such monomers for their unique properties, such as high glass transition temperatures. rsc.org The successful suspension polymerization of this compound would likely require careful optimization of parameters to ensure droplet stability and achieve high conversion and desired particle morphology.

Below is a table summarizing typical components used in the suspension polymerization of the closely related monomer, methyl methacrylate, which could serve as a starting point for developing a system for this compound.

Table 1: Typical Components for Suspension Polymerization of Methyl Methacrylate

| Component | Example | Function |

|---|---|---|

| Monomer | Methyl Methacrylate (MMA) | The building block of the polymer. |

| Continuous Phase | Water | Disperses the monomer droplets and aids in heat removal. |

| Initiator | Benzoyl Peroxide, AIBN | A monomer-soluble free-radical initiator. scribd.com |

| Suspending Agent | Poly(vinyl alcohol), Gelatin, Calcium Carbonate | Stabilizes the monomer droplets to prevent coalescence. scribd.com |

Photopolymerization of this compound Systems

Photopolymerization, or UV curing, is a process where light energy, typically in the ultraviolet (UV) range, is used to initiate a rapid polymerization reaction. acs.org This solvent-free, energy-efficient method is widely used for various applications, including coatings and adhesives, and is particularly effective for acrylate and methacrylate monomers. nih.govacs.org The process involves a formulation that typically includes the monomer, oligomers, and a photoinitiator, which absorbs light and generates reactive species (free radicals or cations) to start the polymerization. acs.org

While direct studies on the photopolymerization of this compound are scarce, the extensive research on other methacrylates provides a solid foundation for understanding its potential behavior. The polymerization proceeds via a free-radical chain-growth mechanism, where the initiator-derived radicals attack the vinyl group of the methacrylate monomer. nih.gov The bulky nature of the 3-methylbuten-2-yl substituent could influence the polymerization kinetics, potentially slowing down the reaction due to steric hindrance, an effect observed in other branched methacrylates. researchgate.net

Photoinitiator Chemistry and Efficiency

Type I Photoinitiators: These molecules undergo unimolecular bond cleavage upon UV irradiation to form free radicals. Examples include benzoin (B196080) ethers, benzil (B1666583) ketals like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA, also known as Irgacure 651), and phosphine (B1218219) oxides like phenyl bis(2,4,6-trimethylbenzoyl) phosphine oxide (BAPO). nih.govacs.org Type I initiators are known for their high efficiency. rsc.org

Type II Photoinitiators: These systems require a co-initiator or synergist, typically a tertiary amine, to generate radicals. The photoinitiator (e.g., benzophenone, camphorquinone) absorbs light and enters an excited state. It then abstracts a hydrogen atom from the co-initiator, creating the initiating radicals. rsc.org The camphorquinone/amine system is widely used, particularly in dental applications. nih.gov

The efficiency of a photoinitiator system depends on its absorption spectrum matching the emission spectrum of the light source, its quantum yield of radical generation, and its reactivity with the monomer. nih.govrsc.org For example, studies on dental monomers have shown that the type of photoinitiator significantly affects the polymerization kinetics and final degree of conversion. nih.gov In one study comparing different photoinitiators for methacrylate and methacrylamide (B166291) monomers, DMPA and BAPO showed different efficiencies, with BAPO leading to lower conversion in methacrylamides. nih.gov The addition of electron acceptors, like iodonium (B1229267) salts, can sometimes improve the efficiency of Type II systems. nih.gov

The following table presents a selection of common photoinitiators used for methacrylate polymerization, which would be candidates for formulating a photocurable system for this compound.

Table 2: Examples of Photoinitiators for Methacrylate Polymerization

| Photoinitiator | Type | Co-initiator (if Type II) | Typical Absorption Maxima (nm) | Notes |

|---|---|---|---|---|

| Benzophenone (BP) | II | Tertiary Amines (e.g., EDMAB) | ~250, 340 | Commonly used, requires co-initiator. |

| Camphorquinone (CQ) | II | Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB) | ~468 | Widely used in dental composites, activated by visible blue light. felipeschneider.com.br |

| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | I | N/A | ~340 | A common, efficient Type I photoinitiator. nih.gov |

| Phenyl bis(2,4,6-trimethylbenzoyl) phosphine oxide (BAPO) | I | N/A | ~370 | Highly reactive, can lead to high conversion rates. nih.gov |

| Ivocerin | I | N/A | ~400-450 | A germanium-based Type I initiator with high reactivity. nih.gov |

Kinetics of UV-Curing for this compound

The kinetics of photopolymerization describe the rate at which monomer is converted to polymer. This process is typically monitored using techniques like photo-differential scanning calorimetry (photo-DSC), which measures the heat evolved during the exothermic polymerization reaction. kpi.uanih.gov The rate of polymerization (Rp) and the final degree of conversion are key parameters used to characterize the curing process. nih.govacs.org

For methacrylates, the photopolymerization kinetics are influenced by several factors:

Light Intensity: Generally, a higher light intensity leads to a faster polymerization rate and a higher degree of conversion, as more radicals are generated per unit time. acs.orgnih.gov However, some studies have found that light intensity has little influence on the final polymer chain length. rsc.org

Initiator Concentration: Increasing the initiator concentration typically increases the polymerization rate. acs.org However, at very high concentrations, this effect can plateau or even reverse due to primary radical termination or light-filtering effects. adhesion.kr Lowering the initiator concentration has been shown to produce longer polymer chains. rsc.org

Monomer Structure: The structure of the methacrylate monomer plays a significant role. The presence of bulky side groups, such as the prenyl group in this compound, can introduce steric hindrance. researchgate.net This hindrance can restrict chain mobility and lower the reactivity of the double bond, potentially leading to a slower polymerization rate compared to less hindered monomers like methyl methacrylate. researchgate.net Studies comparing acrylates and methacrylates show that the latter have lower propagation and termination kinetic constants, attributed to the steric hindrance and electronic effects of the methyl group. kpi.ua

Autoacceleration (Trommsdorff-Norrish effect): As polymerization proceeds, the viscosity of the system increases. This leads to a decrease in the termination rate, as the large polymer radicals can no longer diffuse easily to terminate each other. The propagation reaction, involving small monomer molecules, is less affected. This imbalance causes a rapid increase in the polymerization rate, known as autoacceleration. kpi.ua

The table below shows representative kinetic data for the photopolymerization of different methacrylate monomers, illustrating the influence of monomer structure and functionality on the reaction kinetics. Due to the lack of specific data for this compound, these values provide a comparative context.

Table 3: Comparative Photopolymerization Kinetic Data for Various Methacrylates

| Monomer | Functionality | Maximum Polymerization Rate (s⁻¹) | Final Conversion (%) | Reference System Conditions |

|---|---|---|---|---|

| Diethylene glycol dimethacrylate (DEGDMA) | 2 | ~0.004 | ~60 | Initiated with 4.7 mW/cm² light. kpi.ua |

| Trimethylolpropane trimethacrylate (TMPTMA) | 3 | ~0.0025 | ~55 | Initiated with 4.7 mW/cm² light. kpi.ua |

| 2-Hydroxyethyl methacrylate (HEMA) | 1 | ~0.65 (%.s⁻¹) | ~85 | With DMPA initiator, 300 mW/cm² light. nih.gov |

| Bis-GMA/TEGDMA (50/50 wt%) | 2 | Not specified | ~60 | Camphorquinone/Amine initiator system. researchgate.net |

Note: The rates and conversions are highly dependent on the specific experimental conditions (light intensity, initiator type and concentration, temperature, and analytical method).

Copolymerization and Macromolecular Architecture of Poly 3 Methylbuten 2 Yl Methacrylate

Copolymerization Kinetics and Reactivity Ratios with Diverse Monomers

The copolymerization of 3-Methylbuten-2-yl methacrylate (B99206) with other vinyl monomers is a key method for tailoring polymer properties. The significant difference in reactivity between its methacryloyl and butenyl groups plays a crucial role in the resulting polymer structure.

Differential Reactivity of Methacryloyl and Butenyl Groups in Copolymerization

3-Methylbuten-2-yl methacrylate is characterized by two distinct radically reactive groups: a methacryloyl group and an isoprenyl group. fujifilm.com The methacryloyl group exhibits high reactivity, readily copolymerizing with other acrylic and methacrylic monomers. fujifilm.com In contrast, the isoprenyl group is considerably less reactive. fujifilm.com This disparity in reactivity allows for a sequential polymerization process where the methacryloyl group is incorporated into the polymer backbone first, leaving the isoprenyl groups as pendant functionalities. fujifilm.com These pendant groups can then participate in later-stage polymerization or be used for subsequent functionalization. fujifilm.com

The Q-e values, which describe the general reactivity and polarity of monomers, illustrate this difference. The methacryloyl group has a high Q value (0.78) and a positive e value (0.40), indicating high reactivity. fujifilm.com Conversely, the isoprenyl group has a low Q value (0.034) and a negative e value (-1.51), signifying much lower reactivity. fujifilm.com This differential reactivity is fundamental to the unique copolymerization behavior of IPEMA. fujifilm.com

Precision Copolymerization Strategies (ATRP, RAFT, NMP)

Controlled/living radical polymerization (C/LRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), have enabled the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. chemrestech.comcmu.eduharth-research-group.org These methods are particularly valuable for controlling the polymerization of functional monomers like those derived from or copolymerized with this compound.

Atom Transfer Radical Polymerization (ATRP) is a versatile technique for polymerizing a wide range of monomers, including methacrylates. cmu.edu It allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (Mw/Mn < 1.5). cmu.edu The general mechanism involves the reversible activation and deactivation of dormant polymer chains by a transition metal complex, typically copper-based. cmu.edunih.gov ATRP has been successfully employed to create block copolymers of various methacrylates, demonstrating good control over the polymerization process. cmu.edu For instance, the ATRP of but-3-en-1-yl methacrylate, a structural isomer of IPEMA, has been shown to be a well-controlled process, yielding polymers with low polydispersity (1.1-1.3). chemrestech.com

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful C/LRP method known for its compatibility with a wide variety of monomers and reaction conditions. nih.govresearchgate.net RAFT allows for the synthesis of polymers with complex architectures like block and star copolymers. nih.gov The process is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound, which controls the polymerization. nih.govmdpi.com RAFT has been successfully used for the controlled polymerization of various methacrylates, yielding well-defined homopolymers and block copolymers with low dispersity. nih.govrsc.org

Nitroxide-Mediated Polymerization (NMP) utilizes stable nitroxide radicals to control the polymerization of vinyl monomers. cmu.edu This technique allows for the preparation of well-defined polymers and graft copolymers. cmu.edu While less commonly reported for IPEMA specifically, NMP is a viable strategy for creating controlled polymer architectures with other methacrylate monomers.

Synthesis of Block Copolymers Incorporating this compound Units

Block copolymers, composed of two or more distinct polymer chains linked together, are a significant class of materials with unique properties and applications. harth-research-group.org The synthesis of block copolymers containing IPEMA units can be achieved through precision polymerization techniques.

Utilizing a macroinitiator approach in ATRP, a pre-synthesized polymer chain can be used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. cmu.edu For instance, a poly(methyl methacrylate) (PMMA) macroinitiator can effectively initiate the ATRP of acrylic monomers. cmu.edu This strategy can be extended to create ABA triblock copolymers by using a difunctional initiator to grow the central block first, followed by the addition of the second monomer to form the outer blocks. cmu.edu

Similarly, RAFT polymerization is a highly effective method for synthesizing block copolymers. harth-research-group.orgnih.gov A polymer chain synthesized via RAFT retains a terminal CTA group, which can then be used to initiate the polymerization of a second monomer, a process known as "grafting from". This allows for the creation of well-defined block copolymers of various methacrylates and other monomers. nih.gov

Synthesis of Graft Copolymers with Poly(this compound) Backbones or Side Chains

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. The unique structure of IPEMA, with its pendant isoprenyl groups, makes it an ideal candidate for creating graft copolymers.

One approach involves the "grafting from" method, where initiating sites are incorporated into a polymer backbone. cmu.edu In the case of a poly(IPEMA) backbone, the pendant double bonds of the isoprenyl groups could potentially be modified to introduce initiating sites for a subsequent controlled radical polymerization, such as ATRP or RAFT, to grow the graft chains.

Alternatively, the "grafting through" method can be employed. This involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with another monomer. uni-bayreuth.de While not directly involving an IPEMA backbone, this technique demonstrates a powerful strategy for creating graft architectures. For example, a PMMA macromonomer can be copolymerized with n-butyl acrylate (B77674) to form a PnBuA-g-PMMA graft copolymer. uni-bayreuth.de

Cross-linking of this compound Based Polymers

The presence of the second double bond in the isoprenyl group of IPEMA allows for the cross-linking of polymers derived from it. fujifilm.com This cross-linking can significantly enhance the mechanical and thermal properties of the material. mdpi.commarquette.edu

Mechanisms of Network Formation through Cross-linking

The cross-linking in IPEMA-based polymers occurs through the polymerization of the pendant isoprenyl groups. fujifilm.com Due to their lower reactivity, these groups often remain unreacted during the initial polymerization of the methacryloyl groups. fujifilm.com Subsequent polymerization, which can be initiated by heat or UV radiation, leads to the formation of cross-links between polymer chains, creating a network structure. fujifilm.com This delayed cross-linking can be advantageous, as it allows for the processing of the linear polymer before the network is formed. fujifilm.com The resulting cross-linked structure can improve properties such as solvent resistance and thermal stability. mdpi.commarquette.edu The degree of cross-linking, and thus the final properties of the material, can be controlled by the concentration of the cross-linking agent and the polymerization conditions. mdpi.com

Influence of Cross-linking Density on Polymer Structure

The introduction of cross-links into the architecture of poly(this compound) transforms the material from a collection of individual linear chains into a single, continuous three-dimensional network. The density of these cross-links is a critical parameter that profoundly influences the resulting polymer's structure and properties. This density is primarily controlled by the concentration of the cross-linking agent used during polymerization. While specific research on poly(this compound) is limited, extensive studies on analogous polymers like poly(methyl methacrylate) (PMMA) provide significant insights into these structural modifications. researchgate.netmdpi.comresearchgate.netmarquette.edu

Cross-linking agents, such as divinylbenzene (B73037) (DVB) or various dimethacrylates, possess two or more polymerizable groups, enabling them to connect different polymer chains. mdpi.commarquette.edu As the concentration of the cross-linking agent increases, the number of intermolecular bridges rises, leading to a more tightly knit and rigid network structure. This structural change manifests in several key physical and morphological characteristics.

One of the direct consequences of increased cross-linking density is a reduction in the polymer's ability to swell in solvents. marquette.edu The cross-links restrict the movement and separation of polymer chains, thereby limiting the amount of solvent that can be absorbed. Research on PMMA cross-linked with DVB has demonstrated a clear inverse relationship between the concentration of the cross-linking agent and the swelling ratio of the polymer. marquette.edu This indicates that a higher degree of cross-linking results in a more compact and less permeable polymer structure.

The thermal stability of the polymer network is also significantly enhanced with greater cross-linking density. marquette.edu The interconnected structure restricts the mobility of polymer chains, requiring more energy to initiate thermal degradation. Studies on PMMA have shown that increasing the amount of cross-linker leads to higher onset temperatures for thermal decomposition and an increase in char formation, signifying improved thermal stability. marquette.edu For instance, in a methyl methacrylate-co-divinylbenzene system, both the onset temperature of degradation and the amount of char formed increase as the proportion of divinylbenzene is raised. marquette.edu

Furthermore, the cross-linking density can be used to control the morphology and porosity of the resulting polymer. In the synthesis of porous polymethyl methacrylate scaffolds, the amount of cross-linker, in conjunction with the solvent used, dictates the transition between a structure with dispersed pores and one that is highly interconnected. researchgate.net Similarly, studies on cross-linked polyacrylates have shown that the final shape and size of micropores are directly dependent on the degree of cross-linking. researchgate.net

The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is also influenced by cross-linking. Generally, a higher cross-linking density leads to an increase in the Tg of the network polymer. researchgate.net This is because the cross-links reduce the free volume and restrict the segmental motion of the polymer chains, meaning more thermal energy is required to achieve the rubbery state. This effect has been observed in various cross-linked polyacrylate systems. researchgate.net

Interactive Data Table: Effect of Cross-linking Agent Concentration on Polymer Properties

The following table summarizes findings from studies on analogous cross-linked methacrylate polymers, illustrating the impact of cross-linking density on key structural and physical properties.

| Cross-linking Agent | Polymer System | Cross-linker Conc. | Observed Effect on Structure/Property | Reference |

| Divinylbenzene (DVB) | Methyl Methacrylate (MMA) | Increasing % | Decreased swelling ratio, indicating a more compact network. | marquette.edu |

| Divinylbenzene (DVB) | Methyl Methacrylate (MMA) | Increasing % | Increased onset temperature of degradation and enhanced char formation. | marquette.edu |

| Ethylene Glycol Dimethacrylate (EGDMA) | Methyl Methacrylate (MMA) | 1, 5, and 10 wt% | Controlled the transition from dispersed pores to an interconnected porous morphology. | researchgate.net |

| Cubane-1,4-dicarboxylic acid-linked HEMA | HEMA/TSMA | Various Ratios | Increased Glass Transition Temperature (Tg) with increasing cross-linking degree. | researchgate.net |

Interactive Data Table: Swelling Ratios of Cross-linked Methyl Methacrylate-co-Divinylbenzene Polymers

This table presents data on the swelling ratios for methyl methacrylate copolymers with varying amounts of divinylbenzene, indicating that the cross-link density is dependent on the amount of divinylbenzene present. marquette.edu

| MMA % | DVB % | Swelling Ratio |

| 90 | 10 | 1.15 |

| 80 | 20 | 1.10 |

| 60 | 40 | 1.07 |

| 40 | 60 | 1.04 |

Characterization and Advanced Structural Analysis of Poly 3 Methylbuten 2 Yl Methacrylate

Molecular Weight and Polydispersity Assessment

Determining the molecular weight and its distribution is fundamental in polymer science, as these parameters significantly influence the mechanical, thermal, and solution properties of the material.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. osti.govresearchgate.netnih.govtaylorfrancis.com This method separates polymer molecules based on their hydrodynamic volume in solution. osti.gov The sample is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with porous gel beads. osti.govresearchgate.net Larger molecules, which cannot penetrate the pores as deeply, elute first, while smaller molecules, with greater access to the pore volume, have a longer retention time.

The elution profile, or chromatogram, provides a distribution of the polymer's molecular weight. From this data, several important parameters can be calculated, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). osti.gov A PDI value close to 1.0 indicates a narrow molecular weight distribution, which is often desirable for achieving uniform material properties. For instance, studies on similar polymethacrylates, like poly(methyl methacrylate) (PMMA), have shown that GPC can effectively track changes in molecular weight and polydispersity during polymerization. researchgate.net The use of multiple detectors, such as refractive index (RI), multi-angle light scattering (MALS), and UV detectors, in conjunction with SEC can provide more comprehensive information about the copolymer composition and architecture. rsc.orgresearchgate.net

Table 1: Illustrative GPC Data for a Hypothetical Poly(3-Methylbuten-2-yl methacrylate) Sample

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 45,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 67,500 g/mol |

| Polydispersity Index (PDI) | 1.5 |

| Elution Solvent | Tetrahydrofuran (THF) |

| Column Temperature | 30 °C |

This table presents hypothetical data for illustrative purposes.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that has become an invaluable tool for the detailed characterization of synthetic polymers. news-medical.netyoutube.com It provides information on the absolute molecular weight, the repeating monomer unit, and the structure of the end groups. news-medical.netyoutube.com In a typical MALDI-TOF-MS experiment, the polymer sample is mixed with a matrix compound and a cationization agent. nih.gov This mixture is then irradiated with a laser, causing the polymer molecules to desorb and ionize. The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weights with high accuracy.

One of the key advantages of MALDI-TOF-MS is its ability to identify the chemical nature of the end groups of the polymer chains. jeol.com This is crucial as end groups can significantly impact the polymer's properties and reactivity. For example, in the analysis of poly(methyl methacrylate), MALDI-TOF-MS has been successfully used to elucidate the structure of end groups, which can vary depending on the polymerization method and initiators used. jeol.comnih.gov However, it is important to be aware of potential challenges such as mass discrimination against high-mass oligomers, which can be influenced by instrumental factors and the choice of matrix. nih.gov

Table 2: Hypothetical MALDI-TOF-MS Data for End-Group Analysis of Poly(this compound)

| Peak Series | Observed Mass (m/z) | Repeating Unit Mass | Calculated End-Group Mass | Possible End-Group Structure |

| A | 4500.0 | 154.2 | 58.1 | Initiator Fragment |

| B | 4654.2 | 154.2 | 212.3 | Initiator Fragment + Terminating Agent |

This table presents hypothetical data for illustrative purposes. The repeating unit mass corresponds to the 3-methylbuten-2-yl methacrylate (B99206) monomer (C9H14O2). fujifilm.comnist.govnih.gov

Spectroscopic Elucidation of Polymer Structure

Spectroscopic techniques provide detailed information about the chemical structure and functional groups present in the polymer, confirming its identity and providing insights into its microstructure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed microstructure of polymers. Both proton (¹H) and carbon-13 (¹³C) NMR are used to identify the different chemical environments of the nuclei within the polymer chain. For poly(this compound), ¹H NMR spectroscopy can be used to confirm the presence of the characteristic protons of the methacrylate backbone and the 3-methylbuten-2-yl side chain. nih.gov The integration of the peak areas can provide quantitative information about the monomer conversion during polymerization. nih.gov

Furthermore, NMR spectroscopy is instrumental in determining the tacticity of the polymer chain, which describes the stereochemical arrangement of the monomer units. The relative intensities of the signals corresponding to isotactic, syndiotactic, and atactic triads can be determined, providing insight into the stereoregularity of the polymer. This is significant as tacticity can have a profound effect on the physical and mechanical properties of the polymer. For instance, in PMMA, tacticity influences properties like the glass transition temperature. osti.gov

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. researchgate.net When a sample is irradiated with infrared radiation, specific frequencies of radiation are absorbed, corresponding to the vibrational energies of the chemical bonds. The resulting FTIR spectrum is a unique fingerprint of the molecule.

For poly(this compound), the FTIR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ester at around 1730 cm⁻¹, the C-O-C stretching vibrations of the ester group, and the C=C double bond within the butenyl side chain. researchgate.netresearchgate.net By comparing the spectrum of the polymer to that of the monomer, the disappearance or reduction in the intensity of the monomer's vinyl C=C stretching band can confirm the success of the polymerization reaction. FTIR is also a valuable tool for identifying the presence of any impurities or unreacted monomer in the final polymer product. researchgate.net

Table 3: Expected FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2960 | C-H stretch | Alkyl groups |

| ~1730 | C=O stretch | Ester carbonyl |

| ~1650 | C=C stretch | Butenyl group |

| ~1450 | C-H bend | Methylene and methyl groups |

| ~1150 | C-O-C stretch | Ester linkage |

This table presents expected characteristic absorption bands based on the functional groups present in the polymer.

Thermal Analysis of Poly(this compound) and its Composites

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature. These analyses are crucial for determining the polymer's thermal stability, processing window, and performance at elevated temperatures.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique provides information about the decomposition temperature and thermal stability of the polymer. For polymethacrylates, the degradation mechanism can be complex, involving depolymerization to the monomer and other side-chain reactions. researchgate.net The TGA curve for poly(this compound) would indicate the onset temperature of degradation and the temperature at which the maximum rate of weight loss occurs. The presence of additives or the formation of composites can significantly alter the thermal stability, which can be quantified by TGA. marquette.edu

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. osti.gov DSC is used to determine the glass transition temperature (Tg), which is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. osti.gov The Tg is influenced by factors such as molecular weight, chain flexibility, and intermolecular interactions. For poly(this compound), the Tg would define its upper service temperature in many applications. DSC can also be used to study melting and crystallization behavior if the polymer has any crystalline domains.

Table 4: Representative Thermal Properties of a Polymethacrylate (B1205211) (Illustrative)

| Property | Technique | Typical Value |

| Glass Transition Temperature (Tg) | DSC | 80 - 120 °C |

| Onset of Decomposition (5% weight loss) | TGA | 250 - 300 °C |

| Temperature of Maximum Decomposition Rate | TGA | 350 - 400 °C |

This table provides illustrative values for a generic polymethacrylate and the actual values for poly(this compound) would need to be determined experimentally.

Differential Scanning Calorimetry (DSC) for Glass Transition and Curing Behavior

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the thermal properties of polymers, including poly(this compound). By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify key thermal transitions such as the glass transition temperature (Tg). The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. mit.edu

For poly(methacrylates), the glass transition temperature is significantly influenced by the structure of the alkyl side chain. As the length of the alkyl group increases, the distance between polymer chains grows, leading to reduced intermolecular attraction. mdpi.com This generally results in a lower glass transition temperature and increased flexibility at lower temperatures. mdpi.com The tacticity of the polymer, which is the stereochemical arrangement of the monomer units, also plays a crucial role in determining the Tg. For instance, syndiotactic poly(methyl methacrylate) (PMMA) exhibits a higher Tg (130 °C) compared to atactic (120 °C) and isotactic (55 °C) PMMA. researchgate.net

The polymerization and curing behavior of methacrylate monomers can also be investigated using DSC. nih.gov The exothermic peaks observed in DSC thermograms correspond to the polymerization process. nih.gov The shape and temperature of these peaks can provide information about the polymerization activity. For example, dimethacrylate monomers often show sharp exothermic peaks during polymerization. nih.gov While specific DSC data for poly(this compound) is not extensively detailed in the provided search results, the general principles of DSC analysis on poly(methacrylates) suggest that its Tg and curing characteristics would be dependent on its specific molecular weight, tacticity, and the presence of any comonomers or additives. The analysis of St-MMA copolymers has shown that the glass transition temperature increases with a higher methyl methacrylate content. researchgate.net

Table 1: Factors Influencing the Glass Transition Temperature (Tg) of Poly(methacrylates)

| Factor | Influence on Tg | Reference |

| Alkyl Side Chain Length | Longer side chains generally decrease Tg due to increased intermolecular distance. | mdpi.com |

| Tacticity | Syndiotactic > Atactic > Isotactic in terms of Tg for PMMA. | researchgate.net |

| Molecular Weight | Lower molecular weight can lead to a lower Tg. | polychemistry.com |

| Copolymer Composition | The ratio of comonomers can significantly alter the Tg. | researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Onset

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for assessing the thermal stability and degradation behavior of polymers like poly(this compound). TGA curves provide information on the onset temperature of decomposition, the rate of degradation, and the amount of residual mass at high temperatures. nih.gov

The thermal degradation of poly(alkyl methacrylates) is primarily a depolymerization process, yielding the corresponding monomer as the major product. polychemistry.com This "unzipping" reaction typically begins at temperatures above 200°C. mdpi.com The thermal stability of poly(alkyl methacrylates) is influenced by several factors, including molecular weight and the nature of the alkyl ester group. mdpi.compolychemistry.com Generally, higher molecular weight polymers exhibit greater thermal resistance. polychemistry.com

Studies on poly(methyl methacrylate) (PMMA) have shown that its thermal degradation can occur in multiple stages. nih.govmarquette.edu The initial, less significant weight loss at lower temperatures (around 200°C) is often attributed to the scission of weak head-to-head linkages within the polymer chain. marquette.edu The major degradation step occurs at higher temperatures and involves random chain scission. polychemistry.compsu.edu The presence of additives or comonomers can significantly alter the degradation profile. For instance, the incorporation of certain nanofillers has been shown to increase the thermal stability of PMMA. marquette.edupsu.edu

While specific TGA data for poly(this compound) is not explicitly available in the provided results, the general degradation mechanism for poly(alkyl methacrylates) suggests that it would also primarily degrade via depolymerization to its monomer, this compound. The onset and rate of this degradation would be dependent on its molecular weight, purity, and any structural irregularities.

Table 2: General Thermal Degradation Characteristics of Poly(alkyl methacrylates) from TGA

| Parameter | Observation | Reference |

| Degradation Onset | Typically begins above 200°C. | mdpi.compolychemistry.com |

| Primary Degradation Product | Corresponding methacrylate monomer. | polychemistry.com |

| Degradation Mechanism | Primarily depolymerization (unzipping) and random chain scission. | mdpi.compolychemistry.com |

| Influence of Molecular Weight | Higher molecular weight generally leads to higher thermal stability. | polychemistry.com |

Advanced Microstructural Characterization (e.g., Branching, Tacticity, Chain Conformations)

The microstructure of a polymer, encompassing features like branching, tacticity, and chain conformation, profoundly influences its macroscopic properties. For poly(this compound), understanding these characteristics is essential for predicting and controlling its performance.

Branching: The introduction of branches into a polymer chain can significantly alter its physical properties. Branched polymers can be synthesized through various methods, including the use of branching comonomers or chain transfer agents. strath.ac.uklboro.ac.uk The level and nature of branching can be characterized using techniques like size-exclusion chromatography (SEC) with multiple detectors. lboro.ac.uk While specific studies on the controlled branching of poly(this compound) are not detailed, research on poly(methyl methacrylate) (PMMA) has shown that branched structures can be successfully created. strath.ac.ukresearchgate.net These branched polymers often exhibit different solution properties and molar mass distributions compared to their linear counterparts. strath.ac.uk

Tacticity: Tacticity refers to the stereochemical arrangement of the chiral centers in the polymer backbone. Poly(methacrylates) can exist in isotactic, syndiotactic, or atactic forms. researchgate.net The tacticity has a significant impact on the polymer's properties, including its glass transition temperature and mechanical strength. researchgate.netosti.gov For PMMA, different tacticities can even affect the miscibility of polymer blends. rsc.org The tacticity of poly(methacrylates) can be controlled during polymerization, for example, by using specific catalysts or reaction conditions. osti.gov The determination of tacticity is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. ornl.gov

Chain Conformation: The conformation of a polymer chain describes the spatial arrangement of its atoms. This is influenced by factors such as bond rotations, steric hindrances, and interactions with the solvent. osti.gov The chain conformation of poly(alkyl methacrylates) has been a subject of extensive study, with researchers investigating the relationship between the side chain length and chain flexibility. osti.gov Techniques like light scattering and small-angle X-ray scattering (SAXS) are used to determine parameters such as the Kuhn segment length and persistence length, which are measures of chain stiffness. elsevierpure.com For poly(methacrylates), increasing the length of the alkyl side chain can lead to decreased chain flexibility due to increased hindrance to backbone rotation. osti.gov The conformation of polymer chains can also be influenced by the surface they are cast on, affecting the final properties of the film. rsc.org

Surface and Morphological Characterization of Poly(this compound) Materials

The surface and morphological properties of polymeric materials are critical for a wide range of applications. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide valuable insights into the surface features of poly(this compound) materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials with high resolution. It works by scanning a focused beam of electrons over a sample's surface and detecting the signals that result from the electron-sample interactions. This allows for the observation of features such as particle shape, size distribution, and surface texture. researchgate.netresearchgate.net

In the context of poly(methacrylates), SEM has been used to characterize the morphology of particles, fibers, and films. For instance, SEM images of poly(methyl methacrylate) (PMMA) particles can reveal uniform, spherical shapes with a narrow size distribution. researchgate.net The morphology of electrospun PMMA nanofibers, as observed by SEM, is dependent on processing parameters like solution concentration. researchgate.net SEM has also been instrumental in analyzing the surface morphology of PMMA-based resins used in dental applications, showing how different formulations and polishing techniques affect the surface texture. nih.gov While specific SEM images of poly(this compound) are not provided, the principles of SEM analysis on other poly(methacrylates) indicate its utility in assessing the surface features of materials derived from this polymer.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information about a sample's surface. It operates by scanning a sharp tip over the surface and measuring the forces between the tip and the sample. This allows for the quantitative measurement of surface roughness parameters such as the arithmetic average roughness (Ra) and the root mean square roughness (Rq). researchgate.net

AFM has been employed to study the surface topography and roughness of various polymeric materials, including poly(methacrylates). For example, in the study of dental resins, AFM has been used to analyze the surface morphology and quantify the roughness of PMMA-based materials before and after polishing. nih.gov These studies have shown a correlation between the filler size in the resin and the resulting surface roughness. nih.gov AFM can also be used to visualize the structure of polymer brushes grafted onto a surface, providing insights into their conformation and organization. researchgate.net Although specific AFM studies on poly(this compound) are not detailed, the application of AFM to similar polymers demonstrates its capability to provide detailed quantitative and qualitative information about the surface topography and roughness of materials made from it.

Table 3: Common Surface Roughness Parameters Measured by AFM

| Parameter | Description | Reference |

| Ra (Arithmetic Average Roughness) | The arithmetic average of the absolute values of the profile height deviations from the mean line. | researchgate.net |

| Rq (Root Mean Square Roughness) | The root mean square average of the profile height deviations from the mean line. | researchgate.net |

| Rz (Mean Height of Roughness in Ten Points) | The average distance between the five highest peaks and the five lowest valleys within the evaluation length. | researchgate.net |

| Rmax (Maximum Height of the Profile) | The vertical distance between the highest peak and the lowest valley within the evaluation length. | researchgate.net |

Degradation Studies of Poly 3 Methylbuten 2 Yl Methacrylate and Analogous Polymers

Thermal Degradation Kinetics and Mechanisms

The thermal degradation of polymethacrylates is a complex process involving multiple reaction pathways that lead to the breakdown of the polymer chains. The specific mechanisms and their kinetics are highly dependent on the structure of the ester side chain. For poly(3-methylbuten-2-yl methacrylate), which features a branched and unsaturated side group, the degradation behavior can be inferred from studies on analogous polymers such as poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate).

The thermal degradation of many polymethacrylates proceeds primarily through depolymerization, a process where monomer units are successively eliminated from the polymer chain, often initiated at chain ends or weak links. This "unzipping" mechanism is characteristic of polymers like poly(methyl methacrylate) (PMMA). In addition to depolymerization, random chain scission can occur, where the polymer backbone breaks at random points, leading to a rapid decrease in molecular weight.

For polymethacrylates with branched ester groups, the balance between these two pathways can be influenced by the structure of the side chain. For instance, poly(iso-butyl methacrylate) has been observed to degrade predominantly through depolymerization, similar to PMMA. This suggests that the tertiary carbon in the side chain does not significantly promote alternative degradation routes under thermolytic conditions.

The thermal stability of a polymer is intrinsically linked to its molecular architecture. Factors such as molecular weight, tacticity, and the presence of weak links (e.g., head-to-head linkages) can significantly influence the onset and rate of thermal degradation. Higher molecular weight polymers generally exhibit greater thermal stability.

| Polymer System | Additive | Effect on Thermal Stability | Reference |

|---|---|---|---|

| PMMA | HET acid based oligoesters | Lowered onset of degradation temperature | researchgate.net |

| PMMA | Layered copper hydroxy methacrylate (B99206) | Increased T50 | marquette.edu |

To quantitatively describe the kinetics of thermal degradation, two primary analytical approaches are employed: isoconversional (model-free) methods and model-fitting methods. These analyses are typically performed on data obtained from thermogravimetric analysis (TGA), which measures the mass loss of a sample as a function of temperature at a constant heating rate.

Isoconversional methods , such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are used to determine the activation energy (Ea) of the degradation process as a function of the extent of conversion (α) without assuming a specific reaction model mdpi.comnih.gov. This approach is particularly useful for complex degradation processes where multiple mechanisms may be operative. For example, in the thermal degradation of poly(2-ethyl hexyl acrylate), isoconversional methods have been used to calculate the activation energies of thermally activated reactions mdpi.com.

Model-fitting methods , on the other hand, involve fitting different kinetic models (e.g., nth-order reaction, diffusion-controlled reaction) to the experimental TGA data to determine the kinetic triplet: activation energy (Ea), pre-exponential factor (A), and the reaction model f(α). This approach can provide more detailed insights into the degradation mechanism, but its accuracy depends on the correct choice of the reaction model. The thermal degradation of PMMA/cyclic olefin copolymer blends has been analyzed using various kinetic models to understand the degradation mechanism under a nitrogen atmosphere nih.gov.

| Method | Principle | Key Parameter(s) Determined | Applicability |

|---|---|---|---|

| Isoconversional (Model-Free) | Analyzes data at constant conversion from experiments at different heating rates. | Activation Energy (Ea) as a function of conversion (α) | Complex, multi-step degradation processes. |

| Model-Fitting | Fits experimental data to predefined reaction models. | Activation Energy (Ea), Pre-exponential Factor (A), Reaction Model (f(α)) | Processes where the reaction mechanism is reasonably well-understood. |

Photodegradation Mechanisms and Stability against Irradiation

Photodegradation involves the chemical breakdown of a polymer due to the absorption of light, typically in the ultraviolet (UV) region of the electromagnetic spectrum. The presence of chromophoric groups within the polymer structure that can absorb UV radiation is a prerequisite for photodegradation to occur. For poly(this compound), the ester carbonyl group and the carbon-carbon double bond in the side chain are potential chromophores.

The absorption of UV radiation by a polymer can lead to the excitation of electrons to higher energy states. This excess energy can cause the scission of covalent bonds, generating free radicals. These highly reactive species can then initiate a cascade of secondary reactions, including chain scission, cross-linking, and the formation of various degradation products.

In the presence of oxygen, a process known as photo-oxidation occurs. The initial free radicals react with oxygen to form peroxy radicals, which can then abstract hydrogen atoms from the polymer backbone, leading to the formation of hydroperoxides. These hydroperoxides are unstable and can decompose upon further exposure to heat or light, generating more radicals and accelerating the degradation process. This can lead to changes in the material's physical and mechanical properties, such as discoloration (yellowing), embrittlement, and loss of tensile strength.